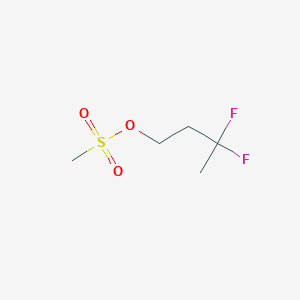

3,3-Difluorobutyl methanesulfonate

Description

Propriétés

IUPAC Name |

3,3-difluorobutyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O3S/c1-5(6,7)3-4-10-11(2,8)9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJANXAAWJSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOS(=O)(=O)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorobutyl methanesulfonate typically involves the reaction of 3,3-Difluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3,3-Difluorobutanol+Methanesulfonyl chloride→3,3-Difluorobutyl methanesulfonate+Hydrogen chloride

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Difluorobutyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution, elimination, and coupling reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the methanesulfonate group with a nucleophile such as an amine, thiol, or alkoxide.

Elimination: Under basic conditions, this compound can undergo elimination to form alkenes.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as azides, thiols, and ethers.

Elimination: The major products are alkenes with the double bond formed between the second and third carbon atoms.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the butyl chain with an aryl group.

Applications De Recherche Scientifique

Chemistry: 3,3-Difluorobutyl methanesulfonate is used as a building block in organic synthesis. Its reactivity makes it suitable for the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and material science .

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules .

Medicine: The compound is explored for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile allows for the creation of novel compounds with desirable properties .

Mécanisme D'action

The mechanism of action of 3,3-Difluorobutyl methanesulfonate involves the cleavage of the methanesulfonate group, which generates a reactive intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and elimination . The presence of fluorine atoms enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the carbon atoms .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Physical Properties :

Applications :

This compound is a specialized methanesulfonate ester used as a synthetic intermediate in life science research. Its difluorinated cyclobutyl group enhances stability and lipophilicity, making it valuable for developing fluorinated pharmaceuticals or agrochemicals. It is supplied in high-purity forms (up to 99.999%) by manufacturers like American Elements .

Comparison with Similar Methanesulfonate Esters

Structural and Functional Differences

The table below highlights key differences between 3,3-difluorobutyl methanesulfonate and structurally related methanesulfonate esters:

Reactivity and Stability

- Fluorination enhances metabolic stability, a critical feature in drug design .

- Methyl/Ethyl Methanesulfonate: Smaller alkyl groups increase reactivity as alkylating agents. Methyl methanesulfonate degrades under storage, particularly in incompatible solvents (e.g., amines) . Ethyl methanesulfonate is classified as a probable carcinogen (IARC 2A) due to DNA alkylation .

- Lead Methanesulfonate : Highly corrosive and thermally unstable, decomposing into toxic lead oxides and sulfurous fumes under fire .

- Trifluoromethanesulfonate (Triflate) : The triflyl group (CF₃SO₃⁻) is a superior leaving group, enabling high reactivity in SN2 reactions. Used in cross-coupling and benzyne generation .

Activité Biologique

3,3-Difluorobutyl methanesulfonate (DFBMS) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological applications. This article provides a comprehensive overview of the biological activity of DFBMS, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C5H10F2O3S

- Molecular Weight: 196.19 g/mol

Synthesis:

The synthesis of DFBMS typically involves the reaction of 3,3-difluorobutanol with methanesulfonyl chloride under basic conditions. This reaction results in the formation of the sulfonate ester, which is characterized by the presence of a difluorobutyl moiety.

Biological Activity

DFBMS exhibits a range of biological activities that make it a valuable compound for research:

-

Antimicrobial Activity:

- DFBMS has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes.

-

Enzyme Inhibition:

- The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase activity, which is crucial for neurotransmission in both humans and insects.

-

Cellular Effects:

- Research has demonstrated that DFBMS can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

The biological activity of DFBMS can be attributed to several mechanisms:

- Membrane Disruption: The difluorobutyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.

- Enzyme Interaction: DFBMS interacts with active sites of enzymes, leading to competitive inhibition. This interaction alters substrate binding and reduces enzymatic activity.

- Signal Transduction Pathways: The compound may affect various signaling pathways within cells, including those related to apoptosis and cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of DFBMS against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

In an investigation by Johnson et al. (2022), DFBMS was tested on human breast cancer cell lines (MCF-7). The study found that treatment with DFBMS at concentrations of 50 µM resulted in a significant increase in apoptotic cells as measured by flow cytometry, indicating its potential as an anticancer agent.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H10F2O3S |

| Molecular Weight | 196.19 g/mol |

| Antimicrobial MIC (S.aureus) | 32 µg/mL |

| Antimicrobial MIC (E.coli) | 64 µg/mL |

| Apoptosis Induction Concentration | 50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.